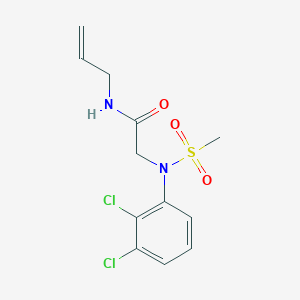
1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride
Overview
Description
1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and other cardiovascular conditions. In addition to its clinical applications, propranolol has also been the subject of extensive scientific research due to its potential therapeutic effects in a variety of other areas.
Mechanism of Action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the physiological effects of the stress response. By inhibiting these receptors, 1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride can reduce the physical symptoms of anxiety and stress, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on the stress response, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce the release of certain stress hormones, such as cortisol and adrenaline, and to increase the release of endorphins, which are natural painkillers.
Advantages and Limitations for Lab Experiments
Propranolol has several advantages as a research tool, including its well-established safety profile and its ability to be administered orally. However, it also has limitations, such as its potential to interact with other medications and its effects on the cardiovascular system, which may complicate certain experiments.
Future Directions
There are many potential future directions for research on 1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride, including its use in the treatment of other psychiatric conditions, such as social anxiety disorder and addiction. Additionally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new treatments for a variety of conditions. Overall, this compound is a promising area of research with many potential applications in both clinical and scientific settings.
Scientific Research Applications
Propranolol has been studied extensively in the fields of psychology, psychiatry, and neuroscience due to its potential therapeutic effects on a variety of conditions. One area of particular interest is its use in the treatment of post-traumatic stress disorder (PTSD), where it has been shown to reduce symptoms such as flashbacks and nightmares.
properties
IUPAC Name |
1-(dibutylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2.ClH/c1-3-5-14-22(15-6-4-2)16-19(23)17-24-21-13-9-11-18-10-7-8-12-20(18)21;/h7-13,19,23H,3-6,14-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQTNGRDJCOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B3980791.png)
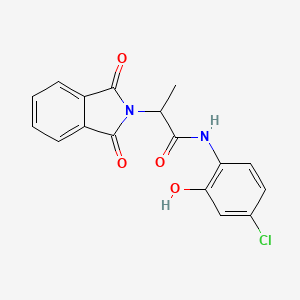
![2-[2-(phenylsulfonyl)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3980814.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)

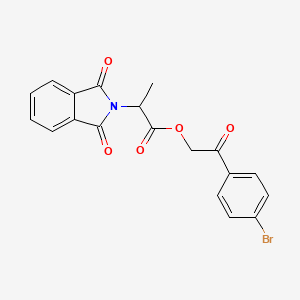
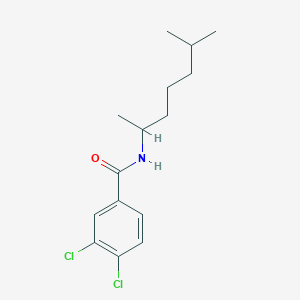
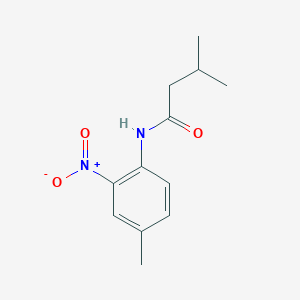
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)
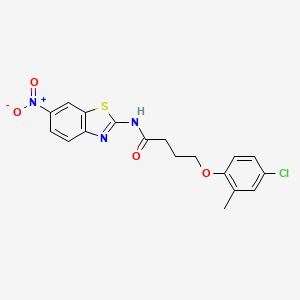
![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
